Paramethadione - 115-67-3

Paramethadione

Catalog Number: EVT-278782
CAS Number: 115-67-3
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paramethadione is an oxazolidinone. It has a role as an anticonvulsant. It is functionally related to a 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
Paramethadione is an anticonvulsant in the oxazolidinedione class. It is associated with fetal trimethadione syndrome, which is also known as paramethadione syndrome.
Paramethadione can cause developmental toxicity according to state or federal government labeling requirements.
Paramethadione is only found in individuals that have used or taken this drug. It is an anticonvulsant in the oxazolidinedione class. It is associated with fetal trimethadione syndrome, which is also known as paramethadione syndrome.Dione anticonvulsants such as paramethadione reduce T-type calcium currents in thalamic neurons (including thalamic relay neurons). This inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of the abnormal thalamocortical rhythmicity proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures.
Source and Classification
  • Chemical Name: Paramethadione
  • Chemical Formula: C₇H₁₁NO₃
  • Molar Mass: 157.17 g/mol
  • Classification: Anticonvulsant, Oxazolidinedione
  • DrugBank Accession Number: DB00617
  • CAS Number: 151-09-9

Paramethadione is structurally similar to trimethadione, differing only in the substitution of a methyl group with an ethyl group . It acts primarily on the central nervous system by modulating calcium currents in thalamic neurons.

Synthesis Analysis

The synthesis of paramethadione involves several steps, primarily utilizing 2-hydroxy-2-methylbutyric acid as a starting material. The process can be summarized as follows:

  1. Formation of the Oxazolidinedione Ring:
    • The synthesis begins with the esterification of 2-hydroxy-2-methylbutyric acid with a suitable alcohol under acylation conditions.
    • This reaction yields an intermediate that is subsequently cyclized to form the oxazolidinedione structure.
  2. Conversion to Paramethadione:
    • The cyclized product undergoes demethylation to yield paramethadione.
    • Techniques such as chiral chromatography may be employed to isolate specific enantiomers, enhancing enantiomeric purity if needed .
  3. Optimization Parameters:
    • Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity.
    • Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Paramethadione features a unique molecular structure characterized by its oxazolidine ring, which contains two ketone groups:

  • Structural Formula:
    C7H11NO3\text{C}_7\text{H}_{11}\text{N}\text{O}_3
  • Key Features:
    • The compound is a racemic mixture, meaning it consists of equal parts of two enantiomers.
    • The presence of the ethyl group distinguishes it from trimethadione, affecting its pharmacological properties.

The molecular geometry can be analyzed using computational chemistry methods to predict its behavior in biological systems .

Chemical Reactions Analysis

Paramethadione participates in various chemical reactions typical for oxazolidinediones:

  1. Hydrolysis:
    • Under acidic or basic conditions, paramethadione can hydrolyze to form its corresponding acids.
  2. Reactions with Nucleophiles:
    • The carbonyl groups in paramethadione can react with nucleophiles, leading to various derivatives useful in medicinal chemistry.
  3. Metabolic Conversion:
    • In vivo, paramethadione is metabolized primarily via cytochrome P450 enzymes into its active metabolite, which retains anticonvulsant properties .
Mechanism of Action

The primary mechanism by which paramethadione exerts its anticonvulsant effects involves inhibition of T-type calcium channels in thalamic neurons:

  • Action on Calcium Channels:
    • Paramethadione blocks voltage-dependent T-type calcium channels (specifically subunit alpha-1G), reducing calcium influx.
    • This action inhibits corticothalamic transmission and raises the threshold for repetitive neuronal firing, dampening abnormal thalamocortical rhythms associated with absence seizures .

This mechanism highlights the drug's role in stabilizing neuronal excitability and preventing seizure activity.

Physical and Chemical Properties Analysis

Paramethadione possesses several notable physical and chemical properties:

  • Physical State: Solid at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Approximately 60–65 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation and storage conditions for therapeutic use .

Applications

Paramethadione was primarily used as an anticonvulsant medication for managing absence seizures. Its applications included:

  1. Clinical Use:
    • Administered as a second-line treatment when other medications were ineffective or poorly tolerated.
  2. Research Applications:
    • Investigated for its pharmacokinetic properties and potential use in other central nervous system disorders due to its modulation of calcium channels.

Despite its discontinuation, ongoing research into similar compounds continues to explore their potential for treating epilepsy and other neurological disorders .

Historical Development and Contextualization of Paramethadione

Emergence in Anticonvulsant Therapeutics: Post-Trimethadione Innovation

Paramethadione (brand name Paradione) emerged in the late 1940s as a structural analog of trimethadione (Tridione), then the sole therapeutic agent for absence seizures ("petit mal" epilepsy). Trimethadione, though effective, exhibited significant toxicity, driving Abbott Laboratories to develop paramethadione through targeted molecular modification. The key innovation involved substituting one methyl group in trimethadione with an ethyl group, yielding 5-ethyl-3,5-dimethyloxazolidine-2,4-dione. This alteration aimed to retain efficacy while mitigating adverse effects [1] [3].

Pre-market clinical trials in 1949 demonstrated paramethadione’s anticonvulsant profile. In a pivotal study of 85 patients over two years, paramethadione achieved an 80% response rate in controlling absence seizures, though it was slightly less efficacious than trimethadione. Crucially, it exhibited a superior tolerability profile, positioning it as a second-line therapy for refractory cases [1] [3].

  • Mechanistic Basis: Like trimethadione, paramethadione reduced T-type calcium currents in thalamic neurons, suppressing the 3-Hz spike-and-wave EEG patterns characteristic of absence seizures [5] [8].

Patent Landscape and Early Commercialization by Abbott Laboratories

Abbott Laboratories secured U.S. Patent US2575693A for paramethadione in 1949, designating it as 3,5-dimethyl-5-ethyloxazolidine-2,4-dione. The patent detailed its synthesis via condensation of 2-hydroxy-2-methylbutyric acid with urea—a method mirroring trimethadione’s production but differing in the hydroxy acid precursor [2] [3].

Table 1: Key Patent Details for Paramethadione

Patent NumberFiling YearAssigneeKey Claimed Innovation
US2575693A1949Abbott LaboratoriesSynthesis of 3,5-dimethyl-5-ethyloxazolidinedione

Commercialized as Paradione, paramethadione reached the U.S. market post-FDA approval. By 1960, annual therapy costs (900 mg/day) were ~$66 (equivalent to ~$462 in 2007). Abbott retained exclusive rights until patent expiration, after which generic versions emerged [1] [3].

Regulatory Trajectory: FDA Approval (1949) to Market Withdrawal (1994)

Paramethadione’s regulatory journey reflects evolving risk-benefit assessments in anticonvulsant therapy:

  • 1949 Approval: The FDA approved paramethadione as a second-line treatment for absence seizures, acknowledging its reduced toxicity versus trimethadione [1] [3].
  • Safety Reassessment: By the 1970s–1980s, paramethadione was linked to fetal trimethadione syndrome (congenital malformations) and hematological toxicities. These risks, coupled with newer agents like ethosuximide (1958), diminished its therapeutic utility [4] [5].
  • Market Withdrawal: Abbott discontinued Paradione in 1994 due to safety concerns and declining use. In 2004, the FDA formally withdrew approval, citing lack of clinical demand and unresolved safety issues [1] [3].

Table 2: Regulatory Milestones for Paramethadione

YearEventRegulatory Context
1949FDA ApprovalDesignated for refractory absence seizures
1994Market DiscontinuationVoluntary withdrawal by Abbott due to safety concerns
2004Formal FDA WithdrawalRemoval from approved drug list (Federal Register)

Properties

CAS Number

115-67-3

Product Name

Paramethadione

IUPAC Name

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3

InChI Key

VQASKUSHBVDKGU-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)O1)C)C

Solubility

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER
1.35e+02 g/L

Synonyms

Paramethadione; BRN 0127715; EINECS 204-098-8; HSDB 3245; Isoethadione; Paradione; Paramethadionum; Paramethadionum [INN-Latin]; UNII-Z615FRW64N; A 348.

Canonical SMILES

CCC1(C(=O)N(C(=O)O1)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.